4-Bromo-2,6-bis(bromomethyl)pyridine
Overview
Description
4-Bromo-2,6-bis(bromomethyl)pyridine is a well-known organic compound that serves as a precursor in various organic reactions leading to the formation of a large range of pyridine derivatives . The presence of N-donor atom enables coordination of metal ions by this molecule .
Molecular Structure Analysis
In the molecular structure of this compound, the C-Br vectors of the bromomethyl groups extend to opposite sides of the pyridine ring and are oriented nearly perpendicular to its plane . Molecules are arranged into stacks along the c axis .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it participates in the synthesis of dicationic imidazolium-linked cyclophane .Physical and Chemical Properties Analysis
The molecular formula of this compound is C7H6Br3N, and its molecular weight is 343.84 g/mol . It has a topological polar surface area of 12.9 Ų .Scientific Research Applications
Time-Resolved Fluorescence Immunoassay 4-Bromo-2,6-bis(bromomethyl)pyridine serves as an intermediate in the preparation of bifunctional chelate intermediates for time-resolved fluorescence immunoassay (TRFIA). This application highlights its role in enhancing the specificity and sensitivity of immunoassays (Pang Li-hua, 2009).
Chromium Complexes and Ethylene Polymerization In the field of organometallic chemistry, this compound has been used to generate chromium(III) complexes. These complexes are notable for their high yields and stability as green solids, and they show activity in the polymerization of ethylene, highlighting their utility in polymer chemistry (Hurtado et al., 2009).
Synthesis of 1,4-Dihydropyridines this compound has also been involved in the selective synthesis of 1,4-dihydropyridines, a class of compounds with various chemical and pharmaceutical applications (Mirzaei & Zenouz, 1997).
Formation of N-Heterocyclic Complexes This compound is instrumental in the formation of N-heterocyclic complexes of metals like rhodium and palladium. These complexes have been characterized by various spectroscopic techniques and are significant in the study of organometallic chemistry (Simons et al., 2003).
Synthesis of Amphiphilic 1,4-Dihydropyridines It plays a role in the synthesis of amphiphilic 1,4-dihydropyridines, which are used in the preparation of various lipid-like compounds. These compounds have potential applications in the development of new drug delivery systems (Rucins et al., 2020).
Safety and Hazards
4-Bromo-2,6-bis(bromomethyl)pyridine is classified as having acute toxicity (oral, category 4), skin irritation (category 2), eye irritation (category 2A), and specific target organ toxicity - single exposure (category 3, respiratory system) . It’s harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
4-bromo-2,6-bis(bromomethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br3N/c8-3-6-1-5(10)2-7(4-9)11-6/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMBLYCYGXVKRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CBr)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349068 | |
Record name | 4-bromo-2,6-bis(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106967-42-4 | |
Record name | 4-Bromo-2,6-bis(bromomethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106967-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-2,6-bis(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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